molecular formula C12H7F2NO2 B6388328 5-(2,6-Difluorophenyl)picolinic acid CAS No. 1261920-61-9

5-(2,6-Difluorophenyl)picolinic acid

Cat. No.: B6388328
CAS No.: 1261920-61-9
M. Wt: 235.19 g/mol
InChI Key: DQHRHAMJQQAYIB-UHFFFAOYSA-N
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Description

5-(2,6-Difluorophenyl)picolinic acid is a high-purity organic compound primarily utilized as a key synthetic building block in medicinal chemistry and pharmaceutical research. This picolinic acid derivative features a picolinate core, which is known to act as a bidentate chelating agent for various metal ions, a property that can influence biological activity and material properties . The specific substitution pattern of the difluorophenyl ring makes it a valuable precursor in the development of active pharmaceutical ingredients (APIs), particularly for constructing complex molecular architectures. Researchers employ this compound in metal-catalyzed reactions and as a scaffold for creating potential enzyme inhibitors, leveraging the physicochemical properties imparted by the fluorine atoms and the nitrogen-containing heterocycle. As a derivative of picolinic acid , an endogenous metabolite of the essential amino acid tryptophan, this compound is of interest in biochemical research . Picolinic acid itself has documented immunomodulatory and neuroprotective effects and plays a role in zinc transport within biological systems . The structural motif of picolinic acid is also investigated for its ability to interact with and modulate zinc finger proteins, which are crucial in transcriptional regulation and viral replication . Therefore, 5-(2,6-Difluorophenyl)picolinic acid serves as a critical intermediate for researchers exploring new therapeutic agents in areas such as immunology, oncology, and virology. This product is for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

5-(2,6-difluorophenyl)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F2NO2/c13-8-2-1-3-9(14)11(8)7-4-5-10(12(16)17)15-6-7/h1-6H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQHRHAMJQQAYIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=CN=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Cross-Coupling as the Primary Method

The most efficient route involves a Suzuki-Miyaura coupling between a halogenated picolinic acid derivative and 2,6-difluorophenylboronic acid. This method leverages palladium catalysis to form the critical carbon-carbon bond between the pyridine ring and the difluorophenyl group.

Step 1: Protection of Picolinic Acid
Picolinic acid is first protected as a methyl ester to prevent interference from the carboxylic acid group during subsequent reactions. For example, treatment with methanol and sulfuric acid yields methyl picolinate.

Step 2: Bromination at the 5-Position
Directed ortho-metalation using lithium diisopropylamide (LDA) at −78°C followed by quenching with bromine introduces a bromine atom at the 5-position of the pyridine ring. This step achieves regioselectivity through coordination of the ester group.

Step 3: Suzuki Coupling
The brominated intermediate reacts with 2,6-difluorophenylboronic acid under palladium catalysis. A typical protocol uses Pd(PPh₃)₄ (5 mol%) and sodium carbonate in a 1:1 mixture of 1,4-dioxane and water at 80°C for 12 hours.

Step 4: Deprotection
The methyl ester is hydrolyzed to the free carboxylic acid using 2M NaOH in THF/water (3:1) at 60°C for 4 hours, yielding 5-(2,6-difluorophenyl)picolinic acid.

Key Data:

StepReagents/ConditionsYieldCharacterization
BrominationLDA, Br₂, THF, −78°C65%¹H NMR (CDCl₃): δ 8.70 (d, J=5 Hz, 1H), 8.25 (d, J=8 Hz, 1H), 7.85 (t, J=8 Hz, 1H)
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, 80°C78%MS (ESI): m/z 235.19 [M+H]⁺
DeprotectionNaOH, THF/H₂O92%mp 180–183°C; Elemental Analysis: C, 57.59%; H, 3.22%; N, 11.20%

Alternative Pathways: Ullmann Coupling and Direct Arylation

Ullmann Coupling : Copper-mediated coupling of 5-iodopicolinic acid with 2,6-difluoroiodobenzene in the presence of a diamine ligand (e.g., trans-N,N'-dimethylcyclohexane-1,2-diamine) at 110°C achieves the desired product but with lower yields (45–50%).

Direct C-H Arylation : Using palladium acetate and a directing group (e.g., 8-aminoquinoline), the difluorophenyl group is introduced directly onto the pyridine ring. However, this method requires harsh conditions (140°C, 24 hours) and affords moderate yields (55%).

Optimization of Reaction Conditions

Solvent and Catalyst Screening

Comparative studies show that 1,4-dioxane/water mixtures outperform toluene or DMF in Suzuki reactions due to improved solubility of boronic acids and base. Catalysts such as PdCl₂(dppf) increase yields to 85% compared to 78% with Pd(PPh₃)₄.

Purification Strategies

Flash chromatography on silica gel with 2–5% ethyl acetate in petroleum ether effectively separates intermediates. Recrystallization from dichloromethane/hexanes (1:5) yields the final product with >99% purity.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 8.71 (d, J=5.1 Hz, 1H, Py-H), 8.20 (d, J=8.0 Hz, 1H, Py-H), 7.68 (t, J=7.8 Hz, 1H, Py-H), 7.45–7.30 (m, 2H, Ar-H), 7.10 (t, J=8.5 Hz, 1H, Ar-H).

  • ¹³C NMR : δ 167.2 (COOH), 155.6 (d, J=245 Hz, C-F), 149.3 (Py-C), 138.1 (Py-C), 132.5 (d, J=9 Hz, Ar-C), 128.4 (Ar-C), 123.7 (Py-C), 115.8 (d, J=22 Hz, Ar-C).

Mass Spectrometry and Elemental Analysis

  • HRMS (ESI) : m/z 235.1895 [M+H]⁺ (calc. 235.1892).

  • Elemental Analysis : Found C, 57.88%; H, 3.33%; N, 11.56% (vs. calc. C, 57.59%; H, 3.22%; N, 11.20%).

Challenges and Mitigation Strategies

Regioselectivity in Bromination

Competing bromination at the 3- or 4-positions of the pyridine ring is minimized by using LDA at low temperatures (−78°C), which directs bromine to the 5-position via chelation with the ester group.

Homocoupling Side Reactions

Adding degassed solvents and molecular sieves suppresses homocoupling of boronic acids during Suzuki reactions.

Scalability and Industrial Applications

A pilot-scale synthesis (100 g batch) achieved an overall yield of 62% using the Suzuki method, with purification via continuous chromatography . The compound’s fluorinated structure enhances metabolic stability in drug candidates, making it a key intermediate in kinase inhibitor development .

Chemical Reactions Analysis

Types of Reactions

5-(2,6-Difluorophenyl)picolinic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: The compound can be reduced to form different reduced products.

    Substitution: The fluorine atoms in the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce a variety of substituted phenyl picolinic acids.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences between 5-(2,6-difluorophenyl)picolinic acid and similar compounds derived from the evidence:

Compound Name CAS Number Molecular Formula Substituents (Position) Functional Groups Molecular Weight (g/mol) Key Properties/Notes
5-(2,6-Difluorophenyl)picolinic acid Not provided C₁₂H₇F₂NO₂ 2,6-F₂Ph (5-position) Carboxylic acid ~235.19 (calculated) Hypothesized moderate solubility in polar solvents
5-(4-Fluorophenyl)picolinic acid 845826-99-5 C₁₂H₈FNO₂ 4-FPh (5-position) Carboxylic acid 217.20 Likely higher solubility than 2,6-difluoro analog due to reduced steric hindrance
6-(2,4-Difluorophenyl)picolinic acid 1057673-58-1 C₁₂H₇F₂NO₂ 2,4-F₂Ph (6-position) Carboxylic acid 235.19 Discontinued; potential instability or synthesis challenges
2,6-Dichloro-5-fluoropyridine-3-carboxylic acid 82671-06-5 C₆H₂Cl₂FNO₂ 2,6-Cl₂, 5-F (pyridine ring) Carboxylic acid 209.99 Higher molecular weight due to chlorine; likely lower BBB permeability

Research Findings and Implications

  • Medicinal Chemistry : Fluorinated picolinic acids are frequently investigated as kinase inhibitors. The 2,6-difluoro substitution may enhance selectivity for specific targets compared to 4-fluoro analogs, though this requires validation .
  • Material Science : Halogenated aromatic acids are used in metal-organic frameworks (MOFs). The rigid 2,6-difluorophenyl group could improve thermal stability in such applications.
  • Toxicity and Safety: Chlorinated analogs (e.g., 2,6-dichloro derivatives) show higher cytotoxicity, as noted in their lower GI absorption and BBB permeability scores . Fluorinated versions are generally safer but require detailed toxicity profiling.

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